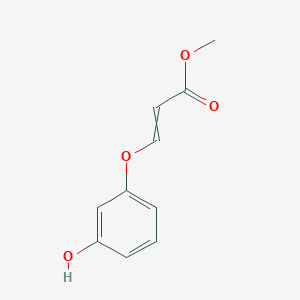
Methyl 3-(3-hydroxyphenoxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its molecular structure, which includes a hydroxy group (-OH) attached to a benzene ring, and an ester functional group formed by the reaction of an alcohol with an acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-hydroxyphenoxy)prop-2-enoate typically involves the reaction of resorcinol (3-hydroxybenzene) with methyl propiolate (methyl prop-2-enoate) under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using reactors designed to handle higher volumes of reactants. The process may also include purification steps, such as distillation or recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-hydroxyphenoxy)prop-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 3-(3-hydroxyphenoxy)prop-2-enoate has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a starting material for the synthesis of other organic compounds, including natural products and pharmaceutical intermediates.
Biology: The compound can be used in biological studies to investigate the effects of hydroxyphenyl groups on biological systems.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which Methyl 3-(3-hydroxyphenoxy)prop-2-enoate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Methyl 3-(3-hydroxyphenoxy)prop-2-enoate can be compared with other similar compounds, such as Methyl 3-(4-hydroxyphenoxy)prop-2-enoate and Methyl 3-(2-hydroxyphenoxy)prop-2-enoate. These compounds differ in the position of the hydroxy group on the benzene ring, which can affect their chemical properties and reactivity. This compound is unique in its specific arrangement of functional groups, which contributes to its distinct behavior in chemical reactions and applications.
Properties
CAS No. |
917872-66-3 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 3-(3-hydroxyphenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-7,11H,1H3 |
InChI Key |
SQKPHXQLRCSXLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC1=CC=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















